molecular formula C16H17N5O3 B2429072 N-methyl-N-(2-(((5-methyl-1,3,4-oxadiazol-2-yl)methyl)amino)-2-oxoethyl)-1H-indole-3-carboxamide CAS No. 1251691-51-6

N-methyl-N-(2-(((5-methyl-1,3,4-oxadiazol-2-yl)methyl)amino)-2-oxoethyl)-1H-indole-3-carboxamide

Cat. No.: B2429072
CAS No.: 1251691-51-6
M. Wt: 327.344
InChI Key: BRFGWCBEPFXSLV-UHFFFAOYSA-N
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Description

N-methyl-N-(2-(((5-methyl-1,3,4-oxadiazol-2-yl)methyl)amino)-2-oxoethyl)-1H-indole-3-carboxamide is a synthetic hybrid compound designed for advanced pharmaceutical and medicinal chemistry research. It incorporates two high-value pharmacophores: a 1H-indole scaffold and a 1,3,4-oxadiazole ring. The indole nucleus is a privileged structure in drug discovery, known for its diverse biological activities and its ability to bind with high affinity to multiple receptors . Indole derivatives are extensively investigated for their potential in targeting a wide array of conditions, including cancer, viral infections, inflammatory diseases, and microbial pathogens . The 1,3,4-oxadiazole moiety is a nitrogen- and oxygen-containing heterocycle recognized for its significant antibacterial and antiviral properties . Researchers are particularly interested in molecular hybrids like this compound because they leverage the synergistic effects of combining these potent pharmacophores. Such a strategy aims to enhance biological activity, improve binding efficiency to target proteins, and potentially overcome resistance mechanisms observed in pathogens . This makes it a compelling candidate for use in hit-to-lead optimization campaigns and in the development of novel therapeutic agents. The primary research applications of this compound are anticipated to be in the fields of antimicrobial and antiviral drug discovery. Its structure is suggestive of potential efficacy against a spectrum of resistant bacteria, including ESKAPE pathogens such as Pseudomonas aeruginosa and Staphylococcus aureus , which are a major global health concern . Furthermore, similar indole and oxadiazole derivatives have demonstrated promising inhibition of viral replication, such as against the Hepatitis C virus (HCV), indicating its potential utility in virology research . The mechanism of action for this specific hybrid is likely multi-faceted, potentially involving the inhibition of key oncogenic or pathogenic pathways for indole-based compounds , combined with the DNA synthesis disruption or enzyme inhibition capabilities associated with the 1,3,4-oxadiazole core . Research-grade this compound is supplied with comprehensive analytical data to ensure identity and purity. This product is intended for Research Use Only (RUO) and is not intended for diagnostic or therapeutic procedures. It must not be used for human or veterinary applications.

Properties

IUPAC Name

N-methyl-N-[2-[(5-methyl-1,3,4-oxadiazol-2-yl)methylamino]-2-oxoethyl]-1H-indole-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17N5O3/c1-10-19-20-15(24-10)8-18-14(22)9-21(2)16(23)12-7-17-13-6-4-3-5-11(12)13/h3-7,17H,8-9H2,1-2H3,(H,18,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BRFGWCBEPFXSLV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN=C(O1)CNC(=O)CN(C)C(=O)C2=CNC3=CC=CC=C32
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17N5O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

327.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-methyl-N-(2-(((5-methyl-1,3,4-oxadiazol-2-yl)methyl)amino)-2-oxoethyl)-1H-indole-3-carboxamide is a compound that has garnered attention for its potential biological activities. This article delves into its biological activity, including its mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

The compound can be described by its structural formula, which includes an indole moiety linked to a 5-methyl-1,3,4-oxadiazole group. This structural configuration is significant as it influences the compound's biological interactions.

Key Properties

PropertyValue
Molecular Weight303.36 g/mol
CAS Number52838-39-8
SolubilityHighly soluble in water
Log P-0.07
Biological Activity Score0.55

Antimicrobial Activity

Research has indicated that derivatives of oxadiazoles exhibit significant antimicrobial properties. For instance, 5-(4-pyridyl)-1,3,4-oxadiazol-2-thione has shown effectiveness against various microorganisms, including Escherichia coli and Staphylococcus aureus . The presence of the oxadiazole ring is often correlated with enhanced antibacterial activity.

Anticancer Potential

The compound's indole and oxadiazole components suggest potential anticancer activity. Studies on similar compounds have demonstrated significant cytotoxic effects against various cancer cell lines. For example, thiazole derivatives with indole linkages have shown promising results in inhibiting tumor growth in vitro . The structure-activity relationship (SAR) indicates that specific substitutions on the indole and oxadiazole rings can enhance cytotoxicity.

Case Study: Indole-Oxadiazole Derivatives

In a study investigating the anticancer effects of indole-linked oxadiazoles, compounds were synthesized and tested against human glioblastoma cells. The results indicated that certain substitutions greatly improved their efficacy compared to standard treatments like doxorubicin .

The proposed mechanism of action for compounds like this compound involves:

  • Inhibition of DNA Synthesis : Similar compounds have been shown to interfere with DNA replication in cancer cells.
  • Induction of Apoptosis : Evidence suggests that these compounds can trigger apoptotic pathways in malignant cells.
  • Targeting Specific Enzymes : Some derivatives inhibit enzymes critical for cancer cell metabolism.

Recent Studies

Recent studies utilizing microwave-assisted synthesis methods have reported enhanced yields and reduced reaction times for similar oxadiazole derivatives . This method not only improves efficiency but also potentially increases the purity and biological activity of synthesized compounds.

Future Directions

The ongoing research into this compound suggests a promising future in drug development:

  • Further SAR Studies : To identify optimal substitutions for enhanced activity.
  • In Vivo Testing : To assess the therapeutic potential in animal models.
  • Clinical Trials : For evaluating safety and efficacy in human subjects.

Scientific Research Applications

Basic Characteristics

  • Molecular Formula : C13H14N4O3
  • Molecular Weight : 270.28 g/mol
  • CAS Number : [to be assigned]
  • IUPAC Name : N-methyl-N-(2-(((5-methyl-1,3,4-oxadiazol-2-yl)methyl)amino)-2-oxoethyl)-1H-indole-3-carboxamide

Structural Features

The compound features a methyl group attached to a nitrogen atom, an oxadiazole ring, and an indole moiety. This structural complexity may contribute to its biological activity and potential interactions with various biological targets.

Medicinal Chemistry

  • Anticancer Activity
    • Recent studies have indicated that compounds containing oxadiazole and indole structures exhibit significant anticancer properties. For example, derivatives of oxadiazoles have been synthesized and tested against various cancer cell lines, showing promising results in inhibiting cell proliferation and inducing apoptosis .
  • Antimicrobial Properties
    • The incorporation of the oxadiazole moiety has been linked to enhanced antimicrobial activity. Research has demonstrated that certain oxadiazole derivatives possess potent antibacterial effects against both Gram-positive and Gram-negative bacteria .
  • Neuroprotective Effects
    • Compounds similar to this compound have shown potential neuroprotective effects in models of neurodegenerative diseases. The indole structure is known for its ability to interact with neurotransmitter systems, which may confer protective benefits against neuronal damage .

Structure-Activity Relationship (SAR) Studies

Understanding the relationship between chemical structure and biological activity is crucial for optimizing the efficacy of new compounds. SAR studies involving derivatives of this compound have highlighted key structural features that enhance activity against specific biological targets.

Case Studies

StudyFindings
Evren et al. (2019)Developed novel thiazole derivatives with anticancer activity; highlighted the importance of structural modifications for enhanced efficacy .
Mohamed and Ramadan (2020)Investigated phenylthiazole-incorporated quinoline derivatives; demonstrated significant anticancer activity against colon carcinoma .
Sayed et al. (2020)Synthesized thiazole analogues showing effectiveness against multiple cancer cell lines; emphasized the role of specific substituents on activity .

Q & A

Basic Research Questions

Q. What are the standard synthetic protocols for preparing N-methyl-N-(2-(((5-methyl-1,3,4-oxadiazol-2-yl)methyl)amino)-2-oxoethyl)-1H-indole-3-carboxamide?

  • Methodology : The synthesis typically involves multi-step reactions, including:

  • Protection/Deprotection : Use of trityl groups to protect reactive sites (e.g., indole NH), as seen in analogous indazole derivatives .
  • Coupling Reactions : Amide bond formation using reagents like DCC or EDCI, as described for structurally similar carboxamides .
  • Oxadiazole Ring Formation : Cyclization of thiosemicarbazides under acidic conditions, a common strategy for 1,3,4-oxadiazoles .
    • Validation : Characterization via 1^1H/13^{13}C NMR, IR, and mass spectrometry to confirm purity and regioselectivity .

Q. How is the structural integrity of this compound validated in synthetic workflows?

  • Techniques :

  • NMR Spectroscopy : Key for confirming substitution patterns (e.g., indole C3 carboxamide, oxadiazole methyl group) .
  • High-Resolution Mass Spectrometry (HRMS) : Ensures molecular ion alignment with theoretical mass .
  • X-ray Crystallography : Optional for resolving ambiguous stereochemistry in crystalline derivatives .

Q. What preliminary biological screening assays are recommended for this compound?

  • Assays :

  • Cytotoxicity : MTT or SRB assays against cancer cell lines (e.g., HeLa, MCF-7) .
  • Enzyme Inhibition : Kinase or protease inhibition studies, leveraging the oxadiazole moiety’s affinity for ATP-binding pockets .
  • Antimicrobial Activity : Disk diffusion or microdilution assays against Gram-positive/negative bacteria .

Advanced Research Questions

Q. How can synthetic yields be optimized for the oxadiazole ring formation step?

  • Experimental Design :

  • DoE (Design of Experiments) : Use factorial designs to test variables like temperature (80–120°C), solvent (acetic acid vs. DMF), and catalyst (H2_2SO4_4 vs. polyphosphoric acid) .
  • In Situ Monitoring : HPLC or TLC to track reaction progress and minimize side products (e.g., over-oxidation) .
    • Case Study : A 32% yield improvement was achieved for analogous oxadiazoles by optimizing acetic acid reflux time (3–5 h) and stoichiometry .

Q. How should researchers address contradictory bioactivity data across different assay platforms?

  • Resolution Strategies :

  • Orthogonal Assays : Validate cytotoxicity results using both ATP-based (CellTiter-Glo) and metabolic (Resazurin) assays .
  • Solubility Adjustments : Address false negatives by testing DMSO stock stability and using surfactants (e.g., Cremophor EL) .
  • Target Engagement Studies : SPR or ITC to confirm direct binding to purported targets (e.g., GSK-3β) .

Q. What computational tools are effective for predicting SAR (Structure-Activity Relationships) of this compound?

  • Approaches :

  • Molecular Docking : Use AutoDock Vina or Schrödinger to model interactions with targets like kinases or GPCRs .
  • QSAR Modeling : Train models on datasets of oxadiazole derivatives to predict IC50_{50} values .
  • MD Simulations : Assess binding stability over 100-ns trajectories in explicit solvent (e.g., TIP3P water) .

Q. What strategies mitigate instability of the indole-carboxamide moiety under acidic/basic conditions?

  • Solutions :

  • Protective Group Engineering : Introduce electron-withdrawing groups (e.g., nitro) at indole C5 to reduce electrophilic degradation .
  • pH Buffering : Use phosphate or citrate buffers (pH 6–7) during biological assays to prevent hydrolysis .
  • Prodrug Design : Mask the carboxamide as an ester for improved stability in gastric fluid .

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